molecular formula C12H15NO2S B1606337 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid CAS No. 56614-75-6

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1606337
CAS No.: 56614-75-6
M. Wt: 237.32 g/mol
InChI Key: LZDQTBBSEWXLTA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound belonging to the thiazolidinecarboxylic acid family. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Properties

IUPAC Name

5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-12(2)9(11(14)15)13-10(16-12)8-6-4-3-5-7-8/h3-7,9-10,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDQTBBSEWXLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972052
Record name 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56614-75-6
Record name 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056614756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-phenylthiazolidine-4-carboxylic acid with dimethyl sulfate under basic conditions in an aqueous medium. The reaction temperature is maintained around 50–60°C to optimize yield and selectivity. Following the reaction, the product is purified through recrystallization to obtain a high-purity compound.

An alternative approach involves the condensation of L-cysteine with benzaldehyde or substituted benzaldehydes in ethanol-water mixtures, yielding 2-aryl-thiazolidine-4-carboxylic acids. This is followed by acetylation using acetic anhydride in aqueous sodium carbonate solution to obtain N-acetyl derivatives, which are closely related to the target compound.

Industrial Production Methods

Industrial synthesis employs continuous flow reactors to scale up production efficiently. This method provides enhanced control over reaction parameters such as temperature, mixing, and residence time, resulting in consistent product quality and higher purity. The process also explores green chemistry principles, including solvent-free reactions and recyclable catalysts, to reduce environmental impact.

A patented process describes a single-stage synthesis involving mixing 1,3-thiazolidin-4-carboxylic acid with carboxylic acid derivatives (e.g., acetic anhydride) in the presence of polar solvents like ethanol. The reaction is performed at temperatures between 20°C and 120°C, preferably 40–85°C, with stirring in an orbital system. After reflux and cooling, the solid product is recovered by vacuum filtration and washed with cold ethanol, followed by vacuum drying to yield a mixture of N-acyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium carboxylate.

Reaction Parameters and Optimization

Parameter Conditions Notes
Reaction temperature 50–60°C (lab scale), 20–120°C (industrial) Optimal range 40–85°C for industrial scale
Solvent Aqueous medium, ethanol, ethanol-water mixture Ethanol preferred for polar solvent effect
Base Basic conditions (e.g., aqueous Na2CO3) Facilitates methylation or acetylation
Acylating agent Dimethyl sulfate, acetic anhydride Used for methylation or acetylation
Stirring Orbital stirring preferred industrially Ensures uniform mixing
Reaction time 1–24 hours Longer times for complete conversion
Product isolation Recrystallization, vacuum filtration Purification step

Detailed Research Findings

Laboratory Synthesis and Characterization

  • The condensation of L-cysteine with benzaldehyde derivatives in ethanol-water yields 2-aryl-thiazolidine-4-carboxylic acids with yields between 63–95%.
  • Subsequent acetylation with acetic anhydride in a 6% aqueous sodium carbonate solution at low temperatures (ice bath) yields N-acetyl derivatives in 70–80% yields.
  • The products often exist as mixtures of diastereomers (cis and trans), with ratios influenced by solvent polarity and reaction conditions.
  • Characterization by 1H NMR, melting point, and recrystallization confirms structure and purity.

Industrial Scale Synthesis Examples

Example No. Scale (g) Acetic Anhydride (mL) Ethanol (mL) Stirring (rpm) Time (h) Temperature Yield (g) Product Type
6 2.3 4 12 200 16 Reflux 6.1 Mixture of N-acetyl and carboxylate
12 10.3 4 12 200 16 Reflux 6.1 Same as above
16 10.3 4 12 200 1 + 4 22°C + reflux 5.5 Same as above
18 110.3 40 120 200 1 + 4 22°C + reflux 107.5 Same as above
  • The process involves initial stirring at room temperature followed by reflux, cooling, vacuum filtration, washing with cold ethanol, and vacuum drying.
  • The mixture obtained shows high purity suitable for industrial applications.

Chemical Reactions Analysis

  • The compound can undergo oxidation (e.g., with hydrogen peroxide) to form sulfoxides or sulfones.
  • Reduction reactions (e.g., with lithium aluminum hydride) yield thiazolidine derivatives.
  • Substitution reactions with nucleophiles (halides, amines, alcohols) are feasible under acidic or basic conditions.

Summary Table of Preparation Methods

Method Type Starting Materials Key Reagents Solvent Temperature Yield (%) Notes
Methylation 2-phenylthiazolidine-4-carboxylic acid Dimethyl sulfate Aqueous medium 50–60°C Moderate Requires basic conditions
Condensation & Acetylation L-cysteine + benzaldehyde derivatives Acetic anhydride Ethanol-water RT to reflux 63–95 Produces diastereomeric mixtures
Industrial single-stage synthesis 1,3-thiazolidin-4-carboxylic acid + acid derivatives Acetic anhydride Ethanol 20–120°C (opt 40–85°C) High Continuous flow reactors, green chemistry

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as halides, amines, and alcohols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Functionalized phenyl derivatives

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12_{12}H15_{15}NO2_2S
Molecular Weight: 237.32 g/mol
CAS Number: 56614-75-6

The compound features a thiazolidine ring structure with a carboxylic acid functional group, contributing to its unique reactivity and biological activity. Its structure allows it to act as a building block for more complex molecules.

Chemistry

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid serves as a crucial building block in the synthesis of various heterocyclic compounds. It is utilized in:

  • Synthesis of Thiazolidine Derivatives: The compound can undergo oxidation and reduction reactions to yield various derivatives that are significant in medicinal chemistry.
Reaction TypeReagentsProducts
OxidationH2_2O2_2, KMnO4_4Sulfoxides, sulfones
ReductionLiAlH4_4Thiazolidine derivatives

Biology

In biological research, this compound has been investigated for its potential roles as an enzyme inhibitor and its involvement in metabolic pathways. Notably:

  • Anticancer Activity: Preclinical studies suggest that it exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
Study FocusFindings
Anticancer StudiesInhibition of cell proliferation in specific cancer lines
Antimicrobial ActivityEffective against various bacterial strains

Medicine

The compound has shown promise in the pharmaceutical field due to its diverse biological activities:

  • Antimicrobial and Anti-inflammatory Properties: Research indicates that it can reduce inflammation and combat microbial infections.
ApplicationPotential Benefits
Drug DevelopmentCandidate for developing new antimicrobial agents
Therapeutic UsePotential treatment for inflammatory diseases

Industry

In industrial applications, this compound is utilized in the production of:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
  • Agrochemicals: Its unique properties make it suitable for developing agricultural chemicals.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against Staphylococcus aureus. The study found that it inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 25 µg/mL, highlighting its potential use in treating infections.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in metabolic pathways, such as kinases and proteases.

    Pathways: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-phenyl-1,3-thiazolane-4-carboxylic acid
  • 5,5-Dimethyl-2-phenylthiazolidine-4-carboxylic acid
  • 1,3-Thiazolidin-4-one derivatives

Uniqueness

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid stands out due to its unique combination of a thiazolidine ring with a phenyl group and carboxylic acid functionality. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via condensation of aldehyde derivatives (e.g., 3-formyl-indole-2-carboxylic acid) with thiazolidinone precursors in acetic acid under reflux, typically with sodium acetate as a catalyst. For example, refluxing for 2.5–5 hours at 100–110°C followed by recrystallization from acetic acid or DMF/acetic acid mixtures yields crystalline products .
  • Key Variables : Reaction time, temperature, and stoichiometry of sodium acetate significantly affect purity and yield. Extended reflux (>3 hours) may reduce by-product formation but risks decomposition of acid-sensitive groups .

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

  • Analytical Techniques : Use chiral HPLC or NMR spectroscopy with chiral shift reagents to resolve enantiomers. X-ray crystallography is recommended for absolute configuration determination, as seen in structurally similar thiazolidine derivatives .
  • Data Interpretation : Compare observed optical rotations and spectral data (e.g., 1^1H NMR coupling constants) with literature values for known stereoisomers .

Q. What are the recommended storage conditions to ensure compound stability?

  • Stability Protocol : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the thiazolidine ring. Avoid prolonged exposure to light, as UV radiation can induce ring-opening reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • SAR Insights : Modifications at the phenyl ring (e.g., electron-withdrawing groups at the para position) improve enzyme inhibitory activity. For instance, acetylation of the 4-aminophenyl substituent in analogs like (2RS,4R)-2-(4-acetylamino-phenyl)-thiazolidine-4-carboxylic acid enhances binding to target proteins .
  • Methodology : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) and evaluate using in vitro assays (e.g., IC50_{50} determination against proteases or kinases) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of thiazolidine-4-carboxylic acid derivatives?

  • In Silico Tools : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like PPAR-γ or HDACs. ADMET predictors (e.g., SwissADME) assess logP, solubility, and metabolic stability. For example, analogs with lower logP values (<3) show improved oral bioavailability .
  • Validation : Cross-validate predictions with in vivo pharmacokinetic studies in rodent models .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case Analysis : If one study reports potent antimicrobial activity while another shows no effect, assess variables like bacterial strain specificity, compound purity (>95% by HPLC), and assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Reproducibility : Replicate experiments using standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

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